7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Lipophilicity Physicochemical profiling Drug-likeness

7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS 1526953-27-4) is a tetra-substituted indoline featuring a 3,3-gem-dimethyl group plus a distinctive 7-chloro/5-fluoro halogenation pattern on the benzene ring. This scaffold belongs to the 2,3-dihydro-1H-indole (indoline) class, which serves as a key intermediate in medicinal chemistry programs targeting progesterone receptors, HDACs, IDO1, and EWS-FLI1 transcription factors.

Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
Cat. No. B15275710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
Molecular FormulaC10H11ClFN
Molecular Weight199.65 g/mol
Structural Identifiers
SMILESCC1(CNC2=C1C=C(C=C2Cl)F)C
InChIInChI=1S/C10H11ClFN/c1-10(2)5-13-9-7(10)3-6(12)4-8(9)11/h3-4,13H,5H2,1-2H3
InChIKeyGXOXCKQECJBDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole: Core Scaffold Identity and Structural Context for Informed Procurement


7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS 1526953-27-4) is a tetra-substituted indoline featuring a 3,3-gem-dimethyl group plus a distinctive 7-chloro/5-fluoro halogenation pattern on the benzene ring . This scaffold belongs to the 2,3-dihydro-1H-indole (indoline) class, which serves as a key intermediate in medicinal chemistry programs targeting progesterone receptors, HDACs, IDO1, and EWS-FLI1 transcription factors [1]. The compound is supplied as a research chemical at ≥95% purity (C₁₀H₁₁ClFN, MW 199.65) and is positioned as a non-oxindole building block, meaning the saturated C2–C3 bond and absence of a C2 carbonyl distinguish it from the more common indolin-2-one (oxindole) analogs that dominate commercial catalogs .

Why 7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole Cannot Be Replaced by Off-the-Shelf Indoline Analogs


Indoline building blocks are widely stocked, but attempts to substitute the 7-chloro-5-fluoro-3,3-dimethyl pattern with simpler analogs introduce measurable physicochemical shifts that alter downstream synthetic efficiency and biological performance. Removing the 3,3-gem-dimethyl group (e.g., 7-chloro-5-fluoroindoline, CAS 953903-54-3) eliminates conformational restriction—a parameter shown in progesterone receptor antagonist SAR to control functional response (dimethyl = antagonist; larger spirocyclic = agonist) [1]. Swapping the halogen positions to the 5-chloro-7-fluoro isomer (CAS 1523546-65-7) yields a regioisomer with identical molecular formula but a different electronic distribution that can redirect electrophilic substitution sites and hydrogen-bonding geometry . Even the des-chloro analog (5-fluoro-3,3-dimethylindoline, CAS 225642-33-1) shows an XLogP3 of 2.9 vs. 3.18 for the target, a ΔLogP of ~0.28 that is large enough to shift permeability and protein binding [2]. These differences are not cosmetic: they propagate into altered reaction scope, yield, and biological readouts, making blind substitution a material risk in a synthetic program.

Quantitative Differentiation Evidence: 7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole vs. Closest Analogs


Lipophilicity (LogP) Comparison: Target vs. 5-Fluoro-3,3-dimethylindoline and vs. Unsubstituted 3,3-Dimethylindoline

The target compound exhibits a computed LogP of 3.1822 , compared with an XLogP3 of 2.9 for the des-chloro analog 5-fluoro-3,3-dimethylindoline (CAS 225642-33-1) [1] and a LogP of 2.52770 for the fully unsubstituted 3,3-dimethylindoline (CAS 1914-02-9) . The 7-chloro substituent thus contributes an incremental ΔLogP of approximately +0.28 over the mono-fluorinated analog and +0.65 over the parent scaffold. In the context of CNS drug design guidelines (optimal LogP 1–3), this places the target compound at the upper boundary of favorable lipophilicity while the des-chloro analog sits comfortably within the range, meaning the chlorine atom may be leveraged when higher membrane partitioning is specifically desired.

Lipophilicity Physicochemical profiling Drug-likeness

Regioisomeric Differentiation: 7-Cl,5-F vs. 5-Cl,7-F Halogenation Pattern

Two positional isomers share the same molecular formula (C₁₀H₁₁ClFN, MW 199.65) but differ in the placement of chlorine and fluorine on the benzene ring: the target compound places chlorine at position 7 and fluorine at position 5 , whereas 5-chloro-7-fluoro-3,3-dimethylindoline (CAS 1523546-65-7) reverses this arrangement . In the non-dimethyl parent series (7-chloro-5-fluoroindoline vs. other halogen-position variants), the position of halogen substitution has been shown to differentially affect binding affinity at the human CB1 receptor, with 7-chloro substitution largely retaining binding affinity relative to the non-halogenated parent while chlorination at position 4 or 5 reduced it [1]. Although direct binding data for the 3,3-dimethyl series is not publicly available, the electronic analogy supports the expectation that the two regioisomers are not functionally interchangeable.

Regioisomerism Electronic effects Structure-activity relationship

Conformational Restriction by 3,3-Gem-Dimethyl Group: Indoline vs. Non-Dimethylated Analogs

The 3,3-gem-dimethyl substituent imposes a quaternary center that restricts conformational flexibility of the pyrrolidine ring. In the closely related 3,3-dimethyl-2-oxoindoline series developed as progesterone receptor (PR) modulators, the size of the 3,3-dialkyl group was shown to be a critical functional switch: a 3,3-dimethyl group yields potent PR antagonists, whereas larger spirocyclic substituents (e.g., spirocyclohexyl) convert the same scaffold into PR agonists [1]. The non-dimethylated analog 7-chloro-5-fluoroindoline (CAS 953903-54-3, MW 171.60) lacks this conformational lock. The dimethyl group also eliminates a metabolic soft spot by blocking α-carbon oxidation at C3, a common clearance pathway for unsubstituted indolines.

Conformational constraint Metabolic stability Progesterone receptor PR antagonist

Scaffold Distinction: Dihydroindole vs. Indolin-2-one (Oxindole) Building Blocks

The target compound is a 2,3-dihydro-1H-indole (indoline), not the more commonly supplied indolin-2-one (oxindole) variant. The closest oxindole counterpart is 7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS 1541349-46-5, MW 213.64, C₁₀H₉ClFNO) , which differs by the presence of a C2 carbonyl. The carbonyl group fundamentally alters the reactivity profile: the oxindole C3 position is enolizable and participates in condensation chemistry (Knoevenagel, aldol), while the indoline C2 is a saturated methylene that can undergo N-alkylation, N-acylation, or oxidation to the indole. The indoline also has 1 H-bond donor and 1 H-bond acceptor (NH + F/Cl lone pairs), whereas the oxindole adds a second H-bond acceptor (C=O), shifting TPSA. This difference is critical for medicinal chemistry programs that require a non-planar, sp³-rich indoline core rather than the sp²-hybridized C2 of the oxindole.

Chemotype differentiation Building block Oxindole Indoline Synthetic intermediate

Evidence-Backed Application Scenarios for 7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole


Scaffold for Progesterone Receptor (PR) Antagonist Lead Optimization

The 3,3-dimethylindoline core is a validated scaffold for PR antagonists, as disclosed in US Patent US6835744B2, where the gem-dimethyl group was shown to be a critical determinant of functional response [1]. The target compound adds 7-chloro and 5-fluoro substituents to this core, providing a halogenation pattern that can be further elaborated at N1 and C6. The higher LogP (3.18 vs. 2.53 for the unsubstituted scaffold) may favor target engagement in lipophilic binding pockets, while the fluorine atom offers a metabolic blocking group at the 5-position. Researchers optimizing PR modulators for endometriosis, uterine fibroids, or breast cancer can use this compound as a late-stage diversification intermediate.

HDAC Inhibitor Chemistry: Halogenated Indoline as Zinc-Binding Group Warhead Precursor

The 5-fluoro-3,3-dimethylindoline substructure has been associated with HDAC inhibition, with a related compound (CHEMBL1801238) showing IC₅₀ = 500 nM against human recombinant HDAC5 [2]. The target compound's additional 7-chloro substituent provides a second halogen for tuning zinc-binding group (ZBG) interactions or for installing further substituents via Pd-catalyzed cross-coupling. The ortho-relationship between the indoline NH and the 7-chloro may facilitate directed C–H functionalization strategies not accessible with the des-chloro analog.

Regioisomer-Controlled Synthesis of Indole-Based Kinase Probes

The specific 7-chloro,5-fluoro pattern distinguishes this compound from the 5-chloro,7-fluoro positional isomer (CAS 1523546-65-7) . In indole-based kinase inhibitor programs where halogen placement governs hinge-region binding geometry, procurement of the correct regioisomer is essential. The chlorine at C7 is adjacent to the indoline NH, enabling potential intramolecular hydrogen bonding that can pre-organize the scaffold for target engagement, while the fluorine at C5 occupies the position most commonly associated with improved metabolic stability in drug-like indoles.

Non-Oxindole Building Block for Diversity-Oriented Synthesis (DOS) Libraries

Unlike the more prevalent indolin-2-one (oxindole) variant (CAS 1541349-46-5) , this target compound retains a saturated C2 methylene that can be functionalized via N-alkylation, N-acylation, Pictet-Spengler-type cyclization, or oxidation to the fully aromatic indole. The 3,3-dimethyl quaternary center prevents racemization at C3 during synthesis—a practical advantage for library production. The zero rotatable bond count and low TPSA (12.03 Ų) also make this an attractive core for fragment-based drug discovery (FBDD) libraries where rigid, low-molecular-weight fragments are preferred.

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